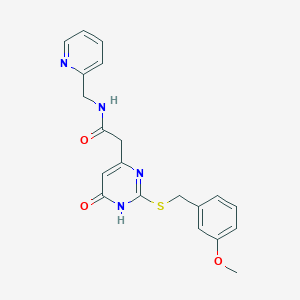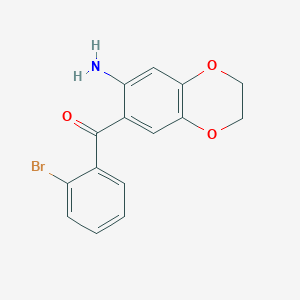![molecular formula C17H21Cl2N3O4S2 B2694155 1-{[1-(3,4-dichlorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane CAS No. 956270-95-4](/img/structure/B2694155.png)
1-{[1-(3,4-dichlorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-{[1-(3,4-dichlorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane” is a complex organic molecule. It contains a pyrazole ring which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a 3,4-dichlorobenzenesulfonyl group and a sulfonylazepane group .
Synthesis Analysis
Without specific literature or resources, it’s difficult to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such compounds involves multiple steps including the formation of the pyrazole ring, the introduction of the sulfonyl groups, and the attachment of the azepane ring .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 3D structure of the molecule could be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the other reactants involved. The pyrazole ring, the sulfonyl groups, and the azepane ring could potentially undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, stability under different conditions, etc .Scientific Research Applications
Generation of Sulfene
Chlorosulfonylmethylene(dimethyl)ammonium chloride is a highly reactive dehydrating agent that provides an efficient pathway to various sulfur-containing compounds via cycloaddition reactions. These reactions involve imines, nitrones, and 1,3-diazabutadiene derivatives with in situ generated sulfene directly from corresponding sulfonic acids, showcasing the utility of sulfonyl compounds in generating sulfur-containing structures (D. Prajapati et al., 1993).
Antimicrobial Applications
A novel series of pyrazolo[1,5-a]pyrimidine ring systems with phenylsulfonyl moieties have been synthesized, demonstrating that derivatives containing one sulfone group exhibit superior antimicrobial activity against bacteria and fungi compared to those with two sulfone groups. This highlights the impact of sulfone group placement on antimicrobial efficacy (Amani M. R. Alsaedi et al., 2019).
Organic Synthesis and Heterocycle Formation
The interaction of arenesulfonyl azide with compounds containing an active methylene group leads to the formation of diazo compounds and arenesulfonamides. This process is significant for synthesizing a variety of diazo derivatives, showcasing the role of sulfonyl compounds in creating complex organic structures (M. Regitz, 1967).
Ionic Liquids and Green Chemistry
Azepane, when reacted with various agents, produces tertiary amines and quaternary azepanium salts, leading to the creation of a new family of ionic liquids. This transformation highlights the potential of utilizing sulfonyl-containing compounds in the development of environmentally friendly solvents and materials (T. Belhocine et al., 2011).
Supramolecular Chemistry
A sulfonamide aza-15-crown-5 derivative was synthesized and found to readily bind alkali metals, demonstrating the utility of sulfonamide linkages in the development of complexation agents for metal ions. This application is crucial in the field of supramolecular chemistry for creating selective metal ion sensors or carriers (Marie Ioannidis et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[1-(3,4-dichlorophenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2N3O4S2/c1-12-17(28(25,26)21-9-5-3-4-6-10-21)13(2)22(20-12)27(23,24)14-7-8-15(18)16(19)11-14/h7-8,11H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVCXMOBKZKBQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C)S(=O)(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1-(3,4-dichlorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

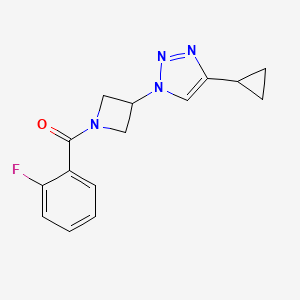
![(3Z)-1-(3-fluorobenzyl)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2694074.png)

![2,5-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-4-carboxamide](/img/structure/B2694080.png)
![2,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2694081.png)
![8-((3,4-Dimethoxyphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2694082.png)
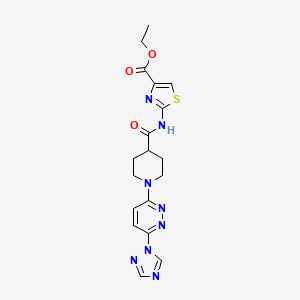

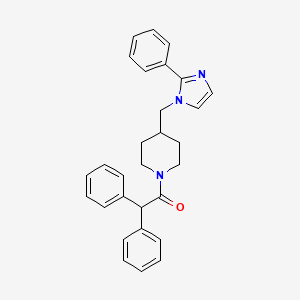
methanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2694086.png)

![(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methoxyanilino)prop-2-en-1-one](/img/structure/B2694088.png)
